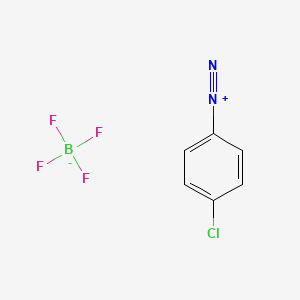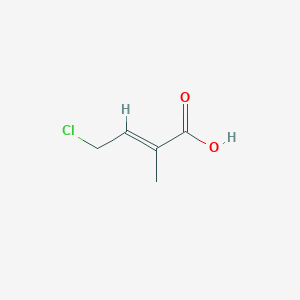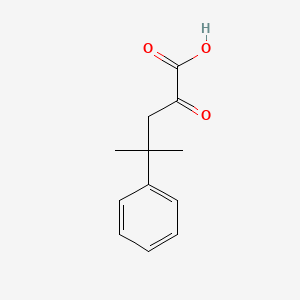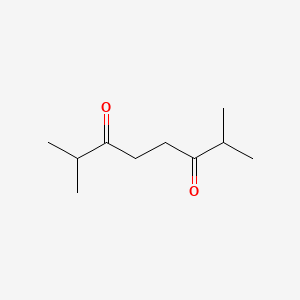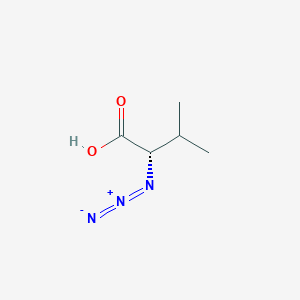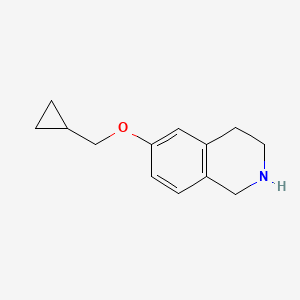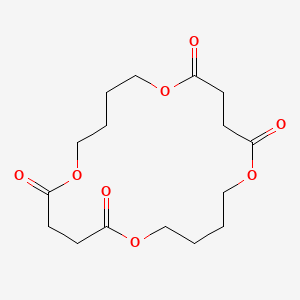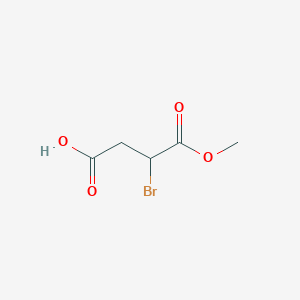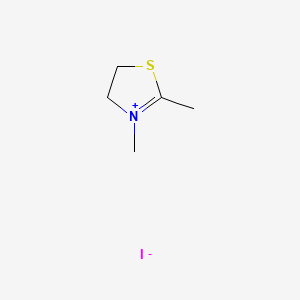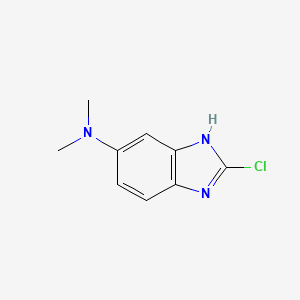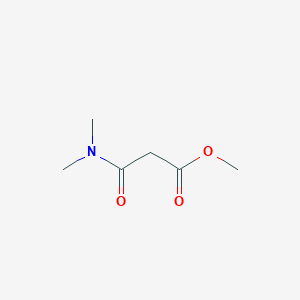
methyl 2-(dimethylcarbamoyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(dimethylcarbamoyl)acetate (DMCA) is an organic compound consisting of a methyl ester of dimethylcarbamic acid. It is a colorless liquid with a faint odor, and is soluble in most organic solvents. DMCA is commonly used in chemical synthesis, as a reagent in pharmaceuticals, and as a catalyst in polymerization reactions. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antibiotics.
科学研究应用
Methyl 2-(dimethylcarbamoyl)acetate has been used in a wide variety of scientific research applications, including the study of the structure and properties of polymers, the synthesis of pharmaceuticals, and the study of biochemical and physiological effects. It has also been used as a catalyst in polymerization reactions, and as a reagent in the synthesis of various pharmaceuticals.
作用机制
Methyl 2-(dimethylcarbamoyl)acetate is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, methyl 2-(dimethylcarbamoyl)acetate increases the amount of acetylcholine available to the body, which can lead to increased cognitive functions and improved memory.
Biochemical and Physiological Effects
methyl 2-(dimethylcarbamoyl)acetate has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and cognitive functions. It has also been shown to reduce inflammation, and may have potential applications as an anti-inflammatory agent. Additionally, methyl 2-(dimethylcarbamoyl)acetate has been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
The main advantage of using methyl 2-(dimethylcarbamoyl)acetate in laboratory experiments is its ability to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Additionally, it has anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. However, due to its toxicity, methyl 2-(dimethylcarbamoyl)acetate should be handled with caution and only used in well-ventilated areas.
未来方向
The potential applications of methyl 2-(dimethylcarbamoyl)acetate are numerous and varied. Further research is needed to explore its potential as an anti-inflammatory agent, as well as its potential use in the treatment of cancer. Additionally, its effects on cognitive function and memory should be further studied, as well as its potential use as a catalyst in polymerization reactions. Finally, its potential use in the synthesis of various pharmaceuticals should also be explored.
合成方法
Methyl 2-(dimethylcarbamoyl)acetate is produced by the reaction of dimethylcarbamic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction yields a mixture of products, including dimethylcarbamic acid methyl ester, dimethylcarbamic acid ethyl ester, and dimethylcarbamic acid propyl ester. The desired product, methyl 2-(dimethylcarbamoyl)acetate, is then isolated from the reaction mixture by distillation.
属性
IUPAC Name |
methyl 3-(dimethylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROVVPYJBMJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)-3-oxopropanoate | |
CAS RN |
26387-74-6 |
Source


|
| Record name | methyl 2-(dimethylcarbamoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

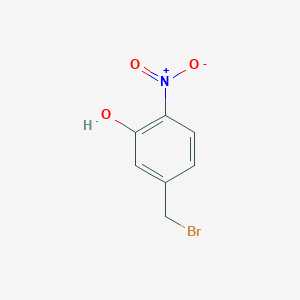
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
